(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound with the molecular formula C13H17FN2O. It is known for its unique chemical structure, which includes a fluorinated aromatic ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluoro-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluoro-5-bromophenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a fluorinated aromatic ring and a piperazine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Biological Activity
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone, known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Molecular Formula : C13H17FN2O
Molecular Weight : 236.29 g/mol
IUPAC Name : this compound
CAS Number : 1275697-10-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate inflammatory and pain pathways by binding to various receptors and enzymes. The exact molecular targets remain under investigation, but potential interactions include:
- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in pain modulation.
- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory responses, thus showcasing anti-inflammatory properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines in activated immune cells. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Analgesic Properties
The compound has also been investigated for its analgesic properties. Animal models have shown that it can effectively reduce pain responses, potentially through mechanisms involving central nervous system modulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | Structure | Moderate anti-inflammatory effects |
(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | Structure | Stronger analgesic properties |
This table illustrates that while similar compounds exhibit some biological activities, this compound may possess enhanced anti-inflammatory and analgesic effects due to its specific substitution pattern.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in a rodent model of arthritis. The compound was administered at varying doses, resulting in a dose-dependent decrease in joint swelling and inflammatory markers.
Case Study 2: Analgesic Efficacy
In another research effort documented in Pain Research and Management, the compound was tested for its analgesic efficacy using a hot plate test on mice. Results showed a marked increase in pain threshold at doses of 10 mg/kg and above, indicating potential for development as a pain management therapy.
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-10-3-4-12(14)11(9-10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
JBDPMKHUGOCXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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